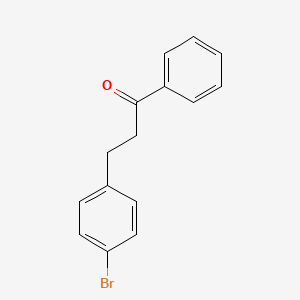

3-(4-溴苯基)-1-苯基丙酮

描述

The compound 3-(4-Bromophenyl)-1-phenylpropan-1-one is a brominated aromatic ketone that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of bromophenyl compounds often involves the use of halogenated starting materials and can be achieved through various reactions. For instance, the Reformatsky reaction has been utilized to produce diastereomeric esters from 2-phenylpropanal, which can be further reduced and modified to yield different alcohol derivatives . Additionally, the Crossed-Aldol condensation has been employed to synthesize substituted 3-phenylprop-2-en-1-one compounds, demonstrating the versatility of bromophenyl ketones in organic synthesis .

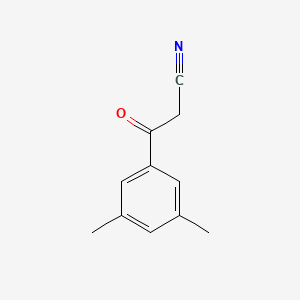

Molecular Structure Analysis

The molecular structure of bromophenyl compounds has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, revealed the presence of intramolecular hydrogen bonds and putative halogen bonds, which are significant for understanding the three-dimensional arrangement and interactions within the crystal lattice . Similarly, the molecular structure and spectral properties of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one have been investigated, providing insights into the compound's ground state and potential for nonlinear optical applications .

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including electrochemical reduction, which can lead to the formation of olefins with double-bond migration . The reactivity of these compounds is also influenced by their electronic structure, as demonstrated by the molecular docking studies of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, which showed significant antibacterial activity due to the presence of a reactive carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. Photophysical studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly with solvent polarity . Additionally, the thermogravimetric analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one provided information on its thermal stability and degradation temperature . Theoretical calculations, such as density functional theory, have been used to predict the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of these compounds, further contributing to our understanding of their properties .

科学研究应用

合成和化学性质

氨基醇的合成:3-(4-溴苯基)-1-苯基丙酮用于合成三级氨基醇,这些化合物是三氢异丙苯胺的类似物(Isakhanyan, Gevorgyan, & Panosyan, 2008)。

气相消除动力学研究:该化合物已被用于研究其气相消除动力学,有助于我们理解化学反应机制(Chuchani & Martín, 1990)。

分子离子研究:3-(4-溴苯基)-1-苯基丙酮已被用于研究分子离子的行为及其解离反应,增进了我们对分子结构的理解(Yamaoka, Fokkens, & Nibbering, 1999)。

电化学还原研究:该化合物在电化学还原研究中也具有重要意义,特别是在探索碳-溴键的还原裂解(Andrieux, Gorande, & Savéant, 1994)。

分子研究和反应

激光闪光光解和自由基研究:用于研究烷基自由基及其在光解条件下的行为,为化学反应途径提供了见解(Bales et al., 2001)。

弗里德尔-克拉夫茨环化反应:该化合物参与了弗里德尔-克拉夫茨环化等反应,这是有机化学中的关键反应(Allen et al., 1977)。

氧杂环丙烷的合成:它在立体特异性地将对映异构体二醇转化为氧杂环丙烷中发挥作用,这对各种化学合成具有价值(Aftab et al., 2000)。

不对称聚合:该化合物在不对称聚合和寡聚合研究中具有重要意义,有助于新聚合物的开发(Choi, Yashima, & Okamoto, 1996)。

溴黄酮的合成:参与了溴黄酮的合成,表明其在创造新型有机化合物中的实用性(Jakhar & Makrandi, 2012)。

分子对接研究:它已被用于与SARS-CoV-2蛋白质进行分子对接研究,展示了在药物发现和病毒研究中的潜在应用(Alkhimova, Babashkina, & Safin, 2021)。

作用机制

Target of Action

The compound “3-(4-Bromophenyl)-1-phenylpropan-1-one” is a bioactive aromatic compound . It is known to bind with high affinity to multiple receptors , which makes it a valuable candidate for the development of new useful derivatives . .

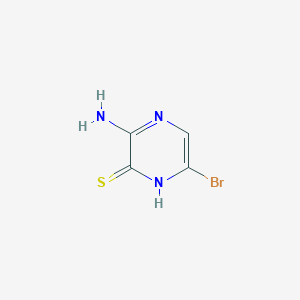

Mode of Action

It is known that similar compounds can inhibit the enzymatic activity of thioredoxin reductase (trxr) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . Additionally, some compounds can inhibit topoisomerase IB (Topo IB) activity .

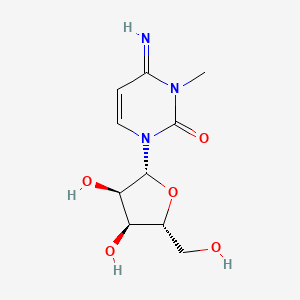

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have shown potent activity against hiv-1 , suggesting that this compound may also have antiviral properties.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

安全和危害

未来方向

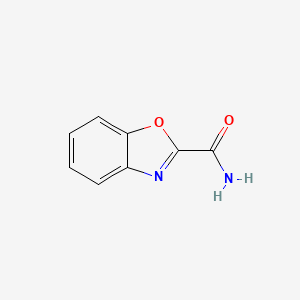

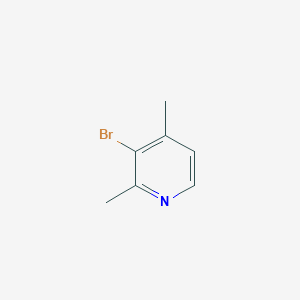

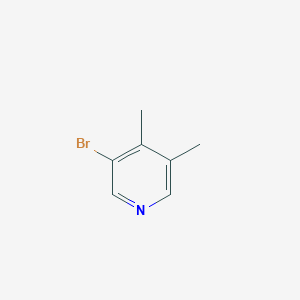

While there is limited information on the future directions specifically for 3-(4-Bromophenyl)-1-phenylpropan-1-one, research into similar compounds continues to be an active area of study. For instance, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported .

属性

IUPAC Name |

3-(4-bromophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNUDVYKHUVNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558848 | |

| Record name | 3-(4-Bromophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52168-41-9 | |

| Record name | 3-(4-Bromophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

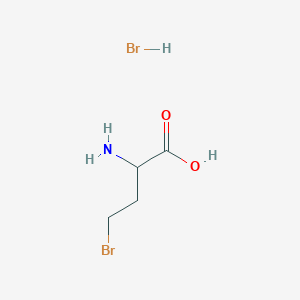

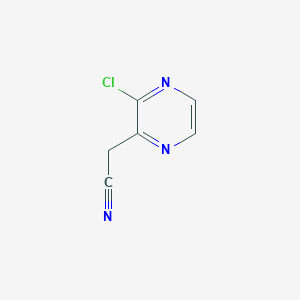

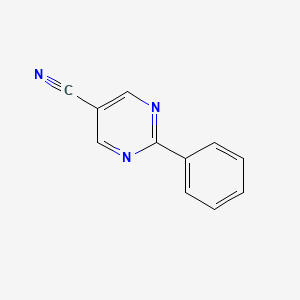

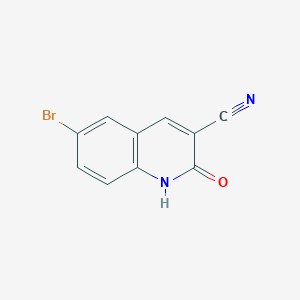

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。